molecular formula C22H20N4O3 B3001921 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415571-86-5

2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B3001921
CAS No.: 2415571-86-5
M. Wt: 388.427
InChI Key: KMYVOLSCNPXFEA-UHFFFAOYSA-N
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Description

2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining a quinazolinone moiety with a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactionsKey reagents often include benzyl bromide, methyl anthranilate, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce reaction times. The choice of solvents and purification methods is also crucial to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the aromatic rings .

Scientific Research Applications

2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pyrrole ring system may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share the quinazolinone core but lack the pyrrole ring system.

    Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole have the pyrrole ring but do not feature the quinazolinone moiety.

Uniqueness

What sets 2-Benzyl-5-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is the combination of these two distinct moieties, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-24-19(27)15-9-5-6-10-18(15)23-22(24)25-12-16-17(13-25)21(29)26(20(16)28)11-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYVOLSCNPXFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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